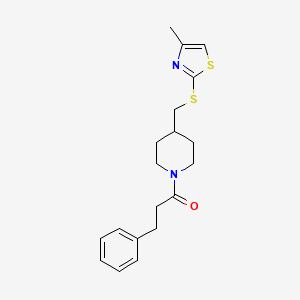![molecular formula C8H15NO2 B2399816 1-(1,6-Dioxaspiro[2.4]heptan-4-yl)-N,N-dimethylmethanamine CAS No. 2248390-11-4](/img/structure/B2399816.png)
1-(1,6-Dioxaspiro[2.4]heptan-4-yl)-N,N-dimethylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,6-Dioxaspiro[2.4]heptan-4-yl)-N,N-dimethylmethanamine is a spiro compound characterized by a unique bicyclic structure. This compound features a spiro linkage, where two rings are connected through a single atom, creating a rigid and stable configuration. The presence of the dioxaspiro structure imparts distinct chemical properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,6-Dioxaspiro[2.4]heptan-4-yl)-N,N-dimethylmethanamine typically involves the formation of the spiro linkage through cyclization reactions. One common method is the reaction of a suitable precursor with a spirocyclization agent under controlled conditions. For instance, the reaction of a cyclopropane derivative with a dimethylamine source can yield the desired spiro compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, stringent reaction conditions, including temperature and pressure control, are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(1,6-Dioxaspiro[2.4]heptan-4-yl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogenating agents, nucleophiles; reactions often carried out in polar solvents.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced spiro compounds.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(1,6-Dioxaspiro[2.4]heptan-4-yl)-N,N-dimethylmethanamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(1,6-Dioxaspiro[2.4]heptan-4-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets. The spiro structure allows for unique binding interactions with enzymes and receptors, potentially leading to inhibition or modulation of their activity. The compound’s effects are mediated through pathways involving these molecular targets, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1,5-Dioxaspiro[2.4]heptan-4-one
- 1,6-Dioxaspiro[2.4]heptan-4-yl(trimethoxy)silane
Uniqueness
1-(1,6-Dioxaspiro[2.4]heptan-4-yl)-N,N-dimethylmethanamine stands out due to its specific spiro linkage and the presence of dimethylamine functionality. This combination imparts distinct chemical reactivity and biological activity, differentiating it from other spiro compounds.
Properties
IUPAC Name |
1-(1,6-dioxaspiro[2.4]heptan-4-yl)-N,N-dimethylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-9(2)3-7-4-10-5-8(7)6-11-8/h7H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDALXPYNKULEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1COCC12CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
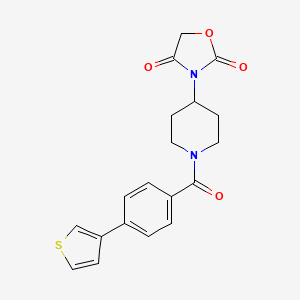
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2399734.png)
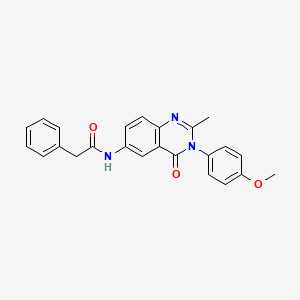
![N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2399738.png)
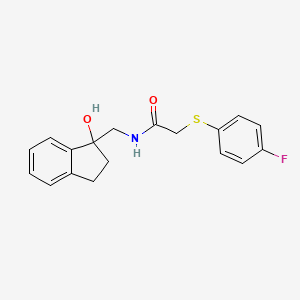
![N-(2,5-dimethoxyphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2399742.png)
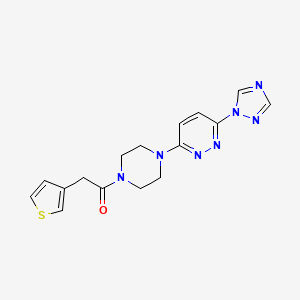
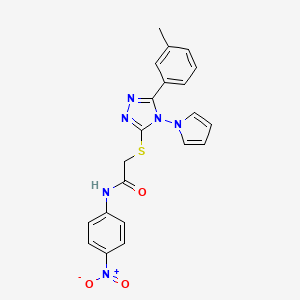
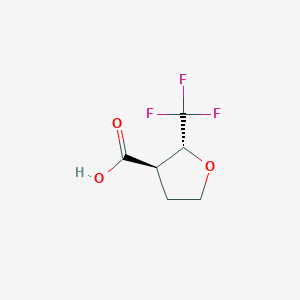

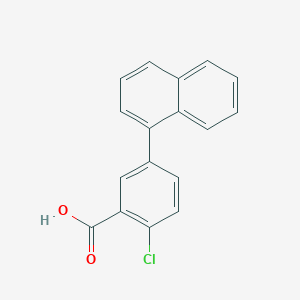

![4-bromo-2-{(E)-[(5-chloro-2-fluorophenyl)imino]methyl}phenol](/img/structure/B2399754.png)
